3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as cyanogen bromide. The reaction conditions often require a solvent like ethanol or acetonitrile and may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: This compound has a similar fused ring system but with a carboxylic acid group instead of a nitrile group.
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURHKHQTVHXOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587794 | |
Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34945-66-9 | |
Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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